N,4-Dimethoxy-N-methylbenzamide
Overview
Description
N,4-Dimethoxy-N-methylbenzamide is an organic compound with the chemical formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a white solid or crystalline substance with a specific benzamide odor. This compound is primarily used as an intermediate in organic synthesis, contributing to the production of various organic compounds such as amides, carbazoles, and pyrazoles .
Mechanism of Action
Mode of Action
Based on its chemical structure, it can be inferred that it may undergo various organic reactions such as nucleophilic substitution or free radical reactions .
Biochemical Pathways
Based on its chemical structure, it can be inferred that it may be involved in reactions at the benzylic position .
Biochemical Analysis
Biochemical Properties
N,4-Dimethoxy-N-methylbenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant activity, which involves scavenging free radicals and chelating metal ions . Additionally, this compound interacts with specific enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or forming complexes with metal ions, thereby modulating the enzyme’s function.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in oxidative stress response, leading to changes in the levels of antioxidant enzymes and other protective proteins . Additionally, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, this compound may inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. This compound has been shown to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression, enzyme activity, and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At higher doses, this compound may cause toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal cellular functions. Threshold effects may also be observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites and other intermediates . Additionally, this compound may influence the production and utilization of energy within the cell, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and localization within the cell . Once inside the cell, this compound may accumulate in specific compartments or organelles, where it can exert its effects on cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can impact mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing N,4-Dimethoxy-N-methylbenzamide involves the reaction of 4-methoxybenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of triethylamine . The reaction is typically carried out in dichloromethane at a temperature of 0-5°C under a nitrogen atmosphere .
Industrial Production Methods: In industrial settings, the preparation of this compound can be scaled up using similar reaction conditions. The process involves careful control of temperature and the use of appropriate solvents and reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,4-Dimethoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N,4-Dimethoxy-N-methylbenzamide has several applications in scientific research:
Comparison with Similar Compounds
- N-Methoxy-N-methylbenzamide
- N,N-Dimethylbenzamide
- N-Methylbenzamide
Comparison: N,4-Dimethoxy-N-methylbenzamide is unique due to its dual methoxy groups attached to the benzene ring, which enhances its reactivity and versatility in organic synthesis. Compared to N-Methoxy-N-methylbenzamide, which has a single methoxy group, this compound offers greater potential for chemical modifications and applications .
Properties
IUPAC Name |
N,4-dimethoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(14-3)10(12)8-4-6-9(13-2)7-5-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRHLPVYIMMZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568280 | |
Record name | N,4-Dimethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52898-49-4 | |
Record name | N,4-Dimethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,4-Dimethoxy-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N,4-Dimethoxy-N-methylbenzamide in the synthesis of rigidin?
A: this compound serves as an electrophile in the synthesis of rigidin []. It reacts with a lithiated pyrrolo[2,3-d]pyrimidine derivative to introduce a crucial benzoyl moiety at the 6-position of the pyrrolo[2,3-d]pyrimidine ring system. This step is essential for constructing the final structure of rigidin.
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